

Application Notes and Protocols for the Total Synthesis of (\pm)-Lepadiformine A

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Compound of Interest

Compound Name: *Lepadiformine*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of (\pm)-**Lepadiformine A**, a marine alkaloid with cytotoxic and cardiovascular activity. This document details various synthetic strategies, providing in-depth experimental protocols for key transformations and summarizing quantitative data to facilitate comparison and application in a laboratory setting.

Introduction

(\pm)-**Lepadiformine A** is a structurally complex tricyclic marine alkaloid isolated from the tunicate *Clavelina lepadiformis*. Its unique architecture, featuring a 1-azaspiro[4.5]decane core, and its interesting biological activities have made it a compelling target for total synthesis. Numerous research groups have reported syntheses of (\pm)-**Lepadiformine A**, employing a variety of creative and efficient strategies. This document will focus on some of the key approaches, providing detailed protocols for their execution.

Synthetic Strategies Overview

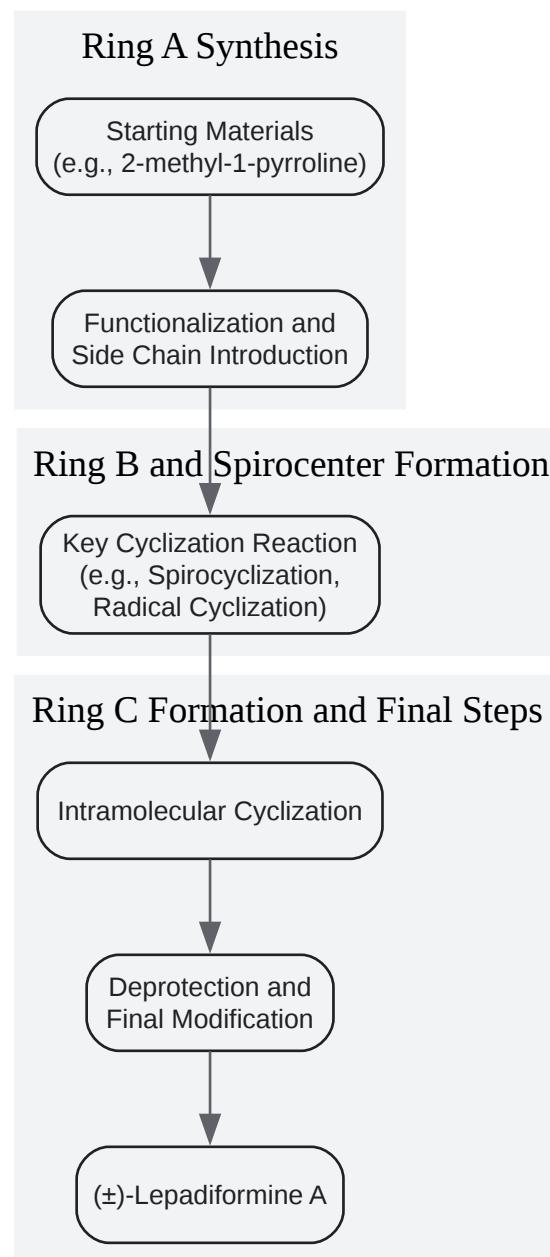
Several distinct strategies have been successfully employed to construct the intricate framework of (\pm)-**Lepadiformine A**. The key challenge lies in the stereocontrolled formation of the quaternary carbon at the spirocyclic junction. Here, we highlight three prominent approaches:

- Reductive Cyclization of N-Boc α -Amino Nitriles: This strategy involves the sequential alkylation of an N-Boc α -amino nitrile to form the first ring, followed by a reductive lithiation and intramolecular alkylation to construct the spirocyclic core. The third ring is then formed via intramolecular displacement.[1][2]
- Radical Translocation-Cyclization: This approach utilizes a highly diastereoselective radical translocation-cyclization reaction of a γ -lactam derivative to construct the 1-azaspiro[4.5]decane skeleton.[3][4][5]
- Intramolecular Spirocyclization of an Allylsilane/N-Acyliminium Ion: This method features a stereocontrolled intramolecular spirocyclization as the key step to form the spirocyclic core. [2]

The following sections will provide detailed experimental protocols for key steps inspired by these synthetic strategies.

Key Synthetic Pathways and Logic

The overall logic of many synthetic approaches to **(\pm)-Lepadiformine A** involves the sequential construction of the three rings, with careful control of stereochemistry. A generalized workflow is presented below.



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Caption: Generalized synthetic workflow for **(±)-Lepadiformine A**.

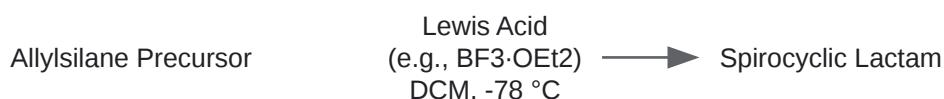
Experimental Protocols

The following are detailed protocols for key reactions in the synthesis of **(±)-Lepadiformine A**, adapted from published literature.

Protocol 1: Synthesis of the 1-Azaspiro[4.5]decane Core via Intramolecular Allylsilane/N-Acyliminium Ion Spirocyclization

This protocol describes the key spirocyclization step to form the core structure of **Lepadiformine A**.

Reaction Scheme:



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Caption: N-Acyliminium ion spirocyclization.

Materials:

- Allylsilane-containing N-acyl precursor
- Boron trifluoride diethyl etherate ($\text{BF}_3\text{-OEt}_2$)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen atmosphere

Procedure:

- To a solution of the allylsilane precursor (1.0 eq) in anhydrous DCM (0.02 M) at -78 °C under an inert atmosphere, add $\text{BF}_3\text{-OEt}_2$ (1.2 eq) dropwise.

- Stir the reaction mixture at -78 °C for 1 hour.
- Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
- Allow the mixture to warm to room temperature and transfer to a separatory funnel.
- Extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic lactam.

Quantitative Data Summary:

Step	Product	Yield (%)	Spectroscopic Data Highlights
Spirocyclization	Spirocyclic lactam	85-95	¹ H NMR: Diagnostic signals for the newly formed ring system. ¹³ C NMR: Appearance of a new quaternary carbon signal. IR (cm ⁻¹): Carbonyl stretch of the lactam. HRMS: Calculated vs. found m/z.
Subsequent Reduction	Spirocyclic amine	90-98	IR (cm ⁻¹): Disappearance of the lactam carbonyl stretch.
Final Cyclization	(±)-Lepadiformine A	70-80	¹ H and ¹³ C NMR spectra consistent with the natural product. HRMS: Confirms the molecular formula.

Protocol 2: Reductive Amination for Side Chain Introduction

This protocol details a typical reductive amination procedure to introduce the hexyl side chain.

Reaction Scheme:

Amino-alcohol Intermediate



Heptanal

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Caption: Reductive amination for side chain installation.

Materials:

- Amino-alcohol intermediate
- Heptanal
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- 1,2-Dichloroethane (DCE), anhydrous
- Acetic acid (AcOH)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of the amino-alcohol (1.0 eq) and heptanal (1.5 eq) in anhydrous DCE (0.1 M) is added acetic acid (1.1 eq).
- The mixture is stirred at room temperature for 30 minutes.
- Sodium triacetoxyborohydride (1.5 eq) is added in one portion.
- The reaction mixture is stirred at room temperature for 12-16 hours.

- Quench the reaction with saturated aqueous NaHCO₃ solution.
- Extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
- Purify the product by flash column chromatography.

Quantitative Data Summary:

Step	Product	Yield (%)	Spectroscopic Data Highlights
Reductive Amination	N-Hexyl Intermediate	80-90	¹ H NMR: Appearance of signals corresponding to the n-hexyl chain. ¹³ C NMR: Additional signals in the aliphatic region. HRMS: Confirms the addition of the hexyl group.

Summary of Quantitative Data from a Representative Synthesis

The following table summarizes the yields for a multi-step synthesis of (\pm)-**Lepadiformine A**, providing a benchmark for researchers.

Step Number	Transformation	Yield (%)
1	Alkylation of 2-methyl-1-pyrroline	85
2	Weinreb Amide Formation	92
3	Grignard Addition to Weinreb Amide	88
4	Reduction of Ketone	95
5	Protection of Alcohol	98
6	N-Acyliminium Ion Spirocyclization	90
7	Deprotection of Alcohol	95
8	Mesylation of Alcohol	97
9	Intramolecular N-Alkylation (Ring C formation)	85
10	Reductive Amination (Side Chain Introduction)	82
11	Final Deprotection	90
Overall	Total Synthesis of (\pm)-Lepadiformine A	~15%

Conclusion

The total synthesis of (\pm)-**Lepadiformine A** has been achieved through various elegant and efficient routes. The protocols and data presented herein offer valuable insights and practical guidance for researchers in organic synthesis and drug development. The modular nature of these synthetic strategies also allows for the generation of analogs for structure-activity relationship (SAR) studies, which could be pivotal in the development of new therapeutic agents. Careful execution of the key steps, particularly the stereochemistry-defining cyclizations, is crucial for the successful synthesis of this complex natural product.

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